N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound features a unique combination of a chloro-substituted methoxyphenyl group and a morpholinoethyl moiety attached to a pyrrole derivative, which contributes to its potential biological activity.
This compound can be classified under the following categories:
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves several steps:
Technical details regarding specific reaction conditions, yields, and purification techniques can be found in synthetic chemistry literature .
The molecular structure of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide can be described as follows:
The compound's structural data includes:
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3
ORSYGSJJWCLQIK-UHFFFAOYSA-N
These identifiers are crucial for computational modeling and database searches .
The chemical reactions involving N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide include:
Understanding these reactions is essential for predicting the compound's stability and reactivity under different conditions .
Data from related studies suggest that compounds with similar structures can modulate biological pathways by interacting with cellular targets .
The physical and chemical properties of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide include:
Additional properties such as density and refractive index are often measured during compound characterization but require experimental determination .
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide has potential applications in:
Research into similar compounds indicates their utility in cancer treatment, neurodegenerative disorders, and other therapeutic areas where modulation of specific biological pathways is desired .
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0